Product packaging for 2,4,5-Trimethyloxazole(Cat. No.:CAS No. 20662-84-4)

2,4,5-Trimethyloxazole

Cat. No.: B1265906
CAS No.: 20662-84-4
M. Wt: 111.14 g/mol
InChI Key: ZRLDBDZSLLGDOX-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Oxazole (B20620) Heterocycles

The journey into the world of oxazoles began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative, specifically 2-methyl oxazole, was achieved in 1876. semanticscholar.orgtandfonline.com This was followed by the discovery of the Fischer oxazole synthesis in 1896 by Emil Fischer, a method for producing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org A significant milestone in oxazole chemistry was the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. numberanalytics.com The parent compound, oxazole, was first synthesized in 1917. numberanalytics.com The development of oxazole chemistry gained further momentum with the discovery of penicillin during World War I, as the oxazole ring is a structural component of this important antibiotic. semanticscholar.orgtandfonline.com The Diels-Alder reaction, where oxazoles can act as dienes, also opened new avenues in their chemical transformations. semanticscholar.orgtandfonline.com

Significance of 2,4,5-Trimethyloxazole within Heterocyclic Chemistry

This compound (CAS Number 20662-84-4) is a five-membered heterocyclic compound with the molecular formula C₆H₉NO. vulcanchem.com Its structure consists of an oxazole ring with methyl groups at the 2, 4, and 5 positions. vulcanchem.com This particular substitution pattern imparts unique chemical and sensory properties to the molecule. vulcanchem.com

In the realm of synthetic chemistry, this compound is a valuable building block. chemimpex.com It undergoes a highly regio- and diastereoselective photocycloaddition reaction with both aliphatic and aromatic aldehydes. This reaction yields bicyclic oxetanes, which can then be hydrolyzed to produce erythro α-amino, β-hydroxy methyl ketones, demonstrating its utility in creating stereochemically defined products. vulcanchem.comchemicalbook.com The compound also serves as an intermediate in the production of specialty chemicals. chemimpex.comchemimpex.com

Furthermore, this compound is recognized as an important flavor compound, naturally occurring in foods like coffee, cocoa, heated beef, and cooked pork. vulcanchem.comchemicalbook.comsigmaaldrich.com Its formation in these products is often attributed to the Strecker degradation reaction between 2,3-butanedione (B143835) and amino acids like alanine (B10760859) or cysteine. vulcanchem.comsigmaaldrich.com

Current Research Landscape and Emerging Trends for this compound

Contemporary research on this compound is multifaceted, spanning from analytical chemistry to materials science.

One area of focus is the development of advanced analytical methods for its detection. For instance, researchers have developed colorimetric sensor arrays based on porphyrin complexes for the specific detection of this compound in volatile organic compounds. atu.edu.ghatu.edu.gh This has practical applications, such as in the food industry for discriminating the storage time of vinegar, where this compound serves as a marker. vulcanchem.comatu.edu.ghatu.edu.gh

In the field of organic synthesis, the unique photochemical properties of this compound are being explored for novel molecular transformations. pubcompare.ai There is potential for its use in the development of advanced organic photoswitches and molecular electronics. pubcompare.ai The synthesis of the compound itself is also a subject of ongoing research, with methods like the Dakin-West and Robinson-Gabriel reactions being optimized to improve yields. spkx.net.cn

The broader field of oxazole chemistry is also seeing emerging trends that are relevant to this compound. These include the development of sustainable and efficient synthesis methods for oxazole-based compounds and their application in materials science, such as in the creation of new polymers and dyes. numberanalytics.com The versatility of the oxazole ring as a scaffold for biologically active molecules continues to drive research in medicinal chemistry, with a focus on creating novel therapeutic agents. semanticscholar.orgtandfonline.comjournalajst.comnih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
CAS Number 20662-84-4
Appearance Clear yellow to orange liquid
Boiling Point 133-134 °C
Density 0.957 g/mL at 25 °C
Refractive Index 1.442
Flash Point 33 °C

Source: vulcanchem.comchemimpex.comchemicalbook.combiosynth.com

Table 2: Compound Names Mentioned

Compound Name
This compound
2,5-Dimethyl-4-ethyloxazole
2-Methyl oxazole
Acetic anhydride (B1165640)
Alanine
Benzaldehyde
Cysteine
Diethyl oxalate
Dimethylamino pyridine (B92270)
Erythro α-amino, β-hydroxy methyl ketones
Ethyl nitroacetate
Glyoxal
Oxazole
Penicillin
Polyphosphoric acid
Sodium acetate (B1210297)
TosMIC (Toluenesulfonylmethyl isocyanide)

This table lists the chemical compounds mentioned in the article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1265906 2,4,5-Trimethyloxazole CAS No. 20662-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDBDZSLLGDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022274
Record name 2,4,5-Trimethyloxazole
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid; Boiled beef aroma
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

133.00 to 134.00 °C. @ 760.00 mm Hg
Record name Trimethyloxazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.964
Record name Trimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

20662-84-4
Record name Trimethyloxazole
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Record name 2,4,5-Trimethyloxazole
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Record name 2,4,5-Trimethyloxazole
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Record name 2,4,5-trimethyloxazole
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Record name 2,4,5-TRIMETHYLOXAZOLE
Source FDA Global Substance Registration System (GSRS)
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Record name Trimethyloxazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Reaction Pathways for 2,4,5 Trimethyloxazole

Established Synthetic Routes to 2,4,5-Trimethyloxazole

The traditional synthesis of this compound often involves a two-step process utilizing the Dakin-West and Robinson-Gabriel reactions. spkx.net.cn These methods have been optimized to improve yields and define the most effective reaction conditions.

Dakin-West Reaction Applications in this compound Synthesis

The Dakin-West reaction serves as the initial step in a common synthetic sequence to produce this compound. spkx.net.cn This reaction transforms an α-amino acid into an α-acylamino ketone, which is a key intermediate. spkx.net.cnwikipedia.org The mechanism involves the acylation of the amino acid, followed by cyclization to form an azlactone intermediate. wikipedia.org This intermediate is then acylated again, and subsequent ring-opening and decarboxylation yield the desired keto-amide. wikipedia.org In the synthesis of this compound, alanine (B10760859) is typically used as the starting amino acid. spkx.net.cn

Robinson-Gabriel Reaction in the Formation of this compound

Following the Dakin-West reaction, the resulting α-acylaminoketone is subjected to the Robinson-Gabriel reaction to form the final this compound product. spkx.net.cn This reaction involves the intramolecular cyclization and dehydration of the α-acylamino-ketone to yield the oxazole (B20620) ring. wikipedia.org A cyclodehydrating agent is essential to catalyze this transformation. wikipedia.org This classical method has been a cornerstone in the synthesis of various oxazoles. metoree.com

Precursor Reactants and Optimal Conditions for this compound Formation

Detailed studies have identified the optimal conditions for the synthesis of this compound via the Dakin-West and Robinson-Gabriel pathway. For the initial Dakin-West reaction to synthesize the α-acylaminoketone intermediate, the ideal conditions involve a mole ratio of alanine to acetic anhydride (B1165640) of 1:11. spkx.net.cn The reaction is catalyzed by a combination of dimethylamino pyridine (B92270) and anhydrous sodium acetate (B1210297), with specific ratios of dimethylamino pyridine to alanine (1:10) and anhydrous sodium acetate to alanine (2.5:1). spkx.net.cn The optimal reaction temperature is 130°C with a reaction time of 5 hours. spkx.net.cn

For the subsequent Robinson-Gabriel cyclization, polyphosphoric acid (PPA) is employed as the cyclic dehydration agent. spkx.net.cn The optimal conditions for this step are a ratio of the α-acylaminoketone intermediate to PPA of 1:4, a reaction temperature of 150°C, and a reaction time of 2 hours. spkx.net.cn Following these optimized procedures, the total yield of this compound is reported to be 30.5%. spkx.net.cn

ReactionReactantsCatalysts/ReagentsOptimal Conditions
Dakin-West Reaction Alanine, Acetic AnhydrideDimethylamino pyridine, Anhydrous sodium acetate130°C, 5 hours
Robinson-Gabriel Reaction α-acylaminoketonePolyphosphoric acid (PPA)150°C, 2 hours

Novel and Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry continues to evolve, leading to new and more efficient methods for creating oxazole structures, including derivatives of this compound. These advanced approaches often focus on the development of ligands for metal complexes and the use of multicomponent reactions to build molecular diversity.

Development of this compound Ligands for Metal Complex Synthesis

Researchers have utilized this compound as a building block for creating specialized ligands for metal complexes. For instance, the heteroarylalkenolate ligand DMOPFB, which is 1-(4,5-dimethyl-oxazol-2-yl)-3,3,4,4,4-pentafluoro-but-1-en-2-ol, was synthesized using this compound, pentafluoropropionic anhydride, and pyridine as a base. rsc.org This reaction proceeds at room temperature over 12 hours. rsc.org Such ligands are being investigated for their potential in creating volatile uranium(IV) complexes, which could serve as precursors for chemical vapor deposition of uranium oxide materials. rsc.org The modification of ligands derived from this compound is a key strategy in tuning the properties of metal-organic frameworks and other complex materials. acs.org

Multicomponent Reactions Towards Substituted Oxazoles

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of highly substituted oxazoles. acs.orgbeilstein-journals.org These reactions offer advantages in terms of atom economy and time savings. beilstein-journals.org One notable approach is an acid-promoted multicomponent tandem cyclization that utilizes a Robinson-Gabriel-type reaction to produce diverse, fully substituted oxazoles from simple starting materials like arylglyoxal monohydrates and nitriles. acs.orgacs.org This method allows for the incorporation of various functional groups. acs.org

Another innovative strategy involves a tandem Ugi/Robinson-Gabriel sequence to create 2,4,5-trisubstituted oxazoles. nih.govnih.gov In this process, the Ugi four-component reaction is followed by an acid-mediated cyclization of the intermediate, which is ideally structured to undergo the Robinson-Gabriel reaction. nih.govnih.gov This approach has been successful in generating a series of oxazole analogs with good isolated yields. nih.gov Furthermore, selective formation of 2-substituted oxazoles can be achieved through a three-component reaction involving amines, aldehydes or ketones, and α-acidic isocyano amides or esters, with the outcome controlled by the choice of solvent and catalyst. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily reflected in broader strategies for synthesizing substituted oxazoles. These approaches aim to improve efficiency and reduce environmental impact by minimizing waste, avoiding hazardous materials, and utilizing energy-efficient methods.

Key green strategies applicable to oxazole synthesis include:

Metal-Free Catalysis: To circumvent the use of often toxic and expensive heavy metal catalysts, metal-free synthetic routes have been developed. For instance, iodine-mediated synthesis provides an economical and more environmentally friendly pathway for constructing C-O and C-N bonds necessary for the oxazole ring. researchgate.net

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, or "one-pot" reaction, enhances efficiency by reducing the need for intermediate purification steps, which in turn saves on solvents and energy. Tandem reactions, such as the Ugi/Robinson-Gabriel sequence, allow for the construction of complex trisubstituted oxazoles from simple starting materials in a single vessel. nih.govnih.gov

Alternative Energy Sources: Ultrasound irradiation has been employed in the domino reaction of benzoin (B196080) and substituted benzylamines to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com This method can lead to higher yields and shorter reaction times compared to conventional heating. ijpsonline.com

Use of Greener Solvents and Reagents: The use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a synthon represents a cost-effective and versatile approach in some oxazole syntheses. researchgate.net Similarly, employing cyclodehydrating agents that are more benign or can be used in catalytic amounts contributes to a greener process. While classic methods for this compound synthesis may use strong acids like polyphosphoric acid, modern adaptations focus on milder and more efficient catalysts.

While specific studies focusing solely on a green synthesis of this compound are not prevalent, these general principles guide the development of more sustainable methods for its production.

Mechanistic Investigations of this compound Formation

Reaction Mechanisms Involving Cysteine and Dicarbonyl Compounds Yielding this compound

The formation of this compound in food systems, particularly in wine, can occur through the reaction of the amino acid cysteine with the α-dicarbonyl compound diacetyl (2,3-butanedione). nih.govvulcanchem.com This reaction proceeds under mild, wine-like conditions (acidic pH, aqueous-ethanolic medium). nih.gov

A proposed mechanism for this transformation involves several key steps. The initial step is the reaction between the amino group of cysteine and one of the carbonyl groups of diacetyl to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group of the cysteine residue attacks the second carbonyl carbon. However, for the formation of an oxazole instead of a thiazole (B1198619), a different pathway is required.

One proposed pathway suggests that acetaldehyde (B116499), released from cysteine via a competing degradation pathway, reacts with an α-aminoketone derived from the Strecker degradation of another amino acid like alanine. profpc.com.br A more direct mechanism involving cysteine and diacetyl posits that after the initial condensation, the sulfur-containing side chain is eliminated, and an alternative cyclization involving the carboxyl group of cysteine occurs, which, after subsequent decarboxylation and dehydration steps, leads to the oxazole ring. A study by Marchand et al. used isotopic labeling to investigate the origins of the methyl group at the C(2) position of the resulting heterocycles. nih.gov It was found that for this compound, both diacetyl and cysteine could contribute to this methyl group, indicating multiple and complex formation pathways. nih.gov

Role of Strecker Degradation in this compound Biogenesis

Strecker degradation is a crucial reaction in food chemistry that significantly contributes to the formation of aroma and flavor compounds, including this compound. scientificlabs.co.uksigmaaldrich.com This process involves the reaction between an α-amino acid and an α-dicarbonyl compound. frontiersin.org

The key steps of the Strecker degradation relevant to this compound formation are:

An amino acid (such as alanine or cysteine) reacts with an α-dicarbonyl compound (like diacetyl). sigmaaldrich.com

This interaction leads to the formation of an imine, which then undergoes decarboxylation to form a new imine.

Hydrolysis of this second imine yields a Strecker aldehyde and an α-aminoketone.

The resulting α-aminoketone is a critical intermediate. For the formation of this compound, the α-aminoketone derived from the reaction of diacetyl and an amino acid like alanine (which is 3-amino-2-butanone) can undergo condensation with acetaldehyde (which can also be generated from cysteine). profpc.com.br This condensation and subsequent cyclization and dehydration form the final this compound structure. Therefore, Strecker degradation is fundamental as it generates the essential nitrogen-containing precursor for the oxazole ring assembly in many biological and food systems. frontiersin.org

Catalytic Mechanisms in this compound Synthesis

A classical and effective method for synthesizing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org This reaction requires a cyclodehydrating agent to catalyze the intramolecular condensation.

The mechanism proceeds as follows:

Enolization/Protonation: The 2-acylamino-ketone starting material is first protonated by a strong acid catalyst, such as sulfuric acid or polyphosphoric acid. wikipedia.org This activation typically occurs at the ketone's carbonyl oxygen. An alternative start to the mechanism involves the enolization of the ketone.

Nucleophilic Attack: The enol oxygen or the amide carbonyl oxygen then acts as a nucleophile, attacking the activated carbonyl carbon of the adjacent acyl group to form a five-membered ring intermediate, a dihydrooxazolium species.

Dehydration: The final step is the elimination of a water molecule from this intermediate to form the stable, aromatic oxazole ring.

Various cyclodehydrating agents have been employed for this synthesis, including:

Concentrated Sulfuric Acid (H₂SO₄) nih.gov

Phosphorus Pentoxide (P₂O₅)

Polyphosphoric Acid (PPA)

Phosphorus Oxychloride (POCl₃) wikipedia.org

The choice of catalyst can influence the reaction conditions and yield. For example, a synthesis of this compound from the corresponding α-acylaminoketone utilized polyphosphoric acid at 150 °C.

Regioselectivity and Stereoselectivity in this compound Reactions

Regio- and Diastereoselective Photocycloaddition Reactions of this compound

This compound participates in highly selective photocycloaddition reactions with aldehydes, a process known as the Paternò-Büchi reaction. researchgate.netrsc.org This [2+2] cycloaddition between the electronically excited carbonyl group of the aldehyde and the C4=C5 double bond of the oxazole ring yields bicyclic oxetanes. rsc.org

This reaction exhibits remarkable selectivity:

Regioselectivity: The reaction is highly regioselective, with the aldehyde's oxygen atom consistently bonding to the C4 position of the oxazole. In all reported cases with various aldehydes, only a single regioisomer is formed. rsc.org This selectivity is attributed to the formation of the more stable 1,4-biradical intermediate during the reaction pathway. researchgate.net

Diastereoselectivity: The reaction is also highly diastereoselective, yielding almost exclusively the exo diastereomer of the bicyclic oxetane (B1205548) product. rsc.org The stereoselectivity was reported to be greater than 99:1 (exo:endo) for most aliphatic and aromatic aldehydes. rsc.org

These bicyclic oxetanes are valuable synthetic intermediates. Their hydrolytic cleavage provides a direct route to erythro α-amino, β-hydroxy methyl ketones, which are important building blocks in organic synthesis. vulcanchem.comrsc.org The high degree of stereocontrol in the initial photochemical step translates directly to the stereochemistry of the final acyclic product.

The table below summarizes the results of the photocycloaddition of this compound with various aldehydes, demonstrating the high selectivity of the reaction.

Aldehyde ReactantProduct(s)Diastereoselectivity (exo:endo)RegioselectivityRef.
Various Aliphatic AldehydesBicyclic Oxetanes>99:1High rsc.org
Various Aromatic AldehydesBicyclic Oxetanes>99:1High rsc.org
Methyl ester of phenylglyoxylic acidBicyclic Oxetanes3:1High rsc.org

Influence of Substituent Effects on Oxazole Reactivity

The reactivity of the oxazole ring is significantly influenced by the nature and position of its substituents. In this compound, the three methyl groups play a crucial role in modulating the molecule's electronic properties and chemical behavior.

Methyl groups are known to be electron-donating. Theoretical studies using ab initio and DFT methods have shown that methyl substituents on the oxazole ring exert a donor effect, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) while having little effect on the Lowest Unoccupied Molecular Orbital (LUMO). wiley.com This leads to a reduction in the HOMO-LUMO energy gap, a key indicator of chemical reactivity. wiley.com A smaller energy gap facilitates the flow of electrons to a higher energy state, making the molecule more reactive. wiley.com

Among various methyl-substituted oxazoles, theoretical calculations predict this compound to be the most reactive. wiley.com This heightened reactivity is attributed to it having the smallest HOMO-LUMO energy gap compared to its mono- and di-substituted counterparts. wiley.com These calculations also suggest that the C2, C4, and C5 positions are the most favorable sites for nucleophilic attack. wiley.com The electron-donating nature of methyl groups also stabilizes the transition states in cycloaddition reactions.

Table 2: Calculated HOMO-LUMO Energy Gaps for Methyl-Substituted Oxazoles wiley.comA smaller energy gap (ΔE) correlates with higher chemical reactivity.

CompoundHOMO-LUMO Energy Gap (ΔE)
5-Methyl Oxazole13.76
Dimethyl-Substituted Oxazole13.58
2,4,5-Trimethyl OxazoleLeast HOMO-LUMO energy gap (value not specified)

The influence of substituents is clearly demonstrated in the chemo-selectivity of photocycloaddition reactions. The substitution pattern on the oxazole ring can dictate the preferred reaction pathway. mdpi.com For instance, the reaction between the α-diketone isatin (B1672199) and this compound proceeds exclusively via a [2+2] cycloaddition. mdpi.com In contrast, replacing the methyl groups with a phenyl group at the 4-position (4-phenyloxazole) completely changes the outcome, leading to a [4+4] cycloaddition product with a 97% yield. mdpi.com This highlights how different electronic and steric properties of substituents (methyl vs. phenyl) can direct the reaction along distinct mechanistic pathways.

Table 3: Influence of Oxazole Substitution on Photocycloaddition Pathway with Isatin (IS) mdpi.com

Oxazole DerivativeReaction PartnerPreferred Cycloaddition PathwayYield
This compoundIsatin (IS)[2+2]Exclusive
4-PhenyloxazoleIsatin (IS)[4+4]Up to 97%

Furthermore, studies on the photo-oxidation of oxazoles by singlet oxygen indicate that substituted oxazoles tend to have slightly higher reaction rates than unsubstituted oxazole, an effect attributed to the electronic influence of the functional groups. researchgate.net The methyl group, with its weaker σ-electron withdrawal ability compared to a phenyl group, enhances the stability of ring-opening products formed during these oxidation reactions. researchgate.net

Computational Chemistry and Theoretical Studies of 2,4,5 Trimethyloxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,5-Trimethyloxazole, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. irjweb.com By approximating the exchange-correlation energy, DFT allows for the calculation of a molecule's ground-state energy, optimized geometry, and other important parameters. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are employed to predict optimized structures, bond lengths, and bond angles. irjweb.com

These calculations reveal that the oxazole ring is a planar, five-membered heterocyclic system. semanticscholar.org The structural parameters, such as the bond lengths between C-C, C-O, and C-N atoms, influence the force of attraction between them; shorter bond lengths typically indicate stronger bonds. irjweb.com Theoretical calculations are established as a valuable method for assessing the structural and spectral characteristics of organic molecules like oxazole derivatives. irjweb.com

Table 1: Representative Bond Angles in Oxazole Derivatives Calculated by DFT

Bond AngleTypical Value (°)Reference
N15–C16–O12114.1 irjweb.com
O12–C13–C14107.4 irjweb.com
O12–C16–N11 (Oxazole to Benzimidazole ring)117.1-124.0 irjweb.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. mdpi.com This method is particularly valuable for predicting spectroscopic properties, such as UV-visible absorption spectra. mdpi.comresearchgate.net By calculating the vertical transition energies and oscillator strengths, TD-DFT can simulate the electronic absorption spectrum, providing insights into the π→π* electronic transitions that characterize the molecule's interaction with light. researchgate.netnih.gov

For various dye molecules and heterocyclic compounds, TD-DFT has been shown to accurately predict absorption maxima (λmax). nih.govacs.org The inclusion of solvent effects, often through a polarizable continuum model (PCM), can improve the accuracy of these predictions. nih.gov Although specific TD-DFT studies on this compound are not prevalent, the methodology is routinely applied to related benzoxazole (B165842) and other heterocyclic derivatives to correlate theoretical spectra with experimental findings. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com Therefore, the energies of these orbitals are related to a molecule's ionization potential and electron affinity. For oxazole derivatives, a low HOMO-LUMO gap indicates higher reactivity. irjweb.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com A hard molecule is characterized by a large HOMO-LUMO gap, indicating high stability, whereas a soft molecule has a small gap. mdpi.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Chemical Hardness (η)½(ELUMO - EHOMO)Measures resistance to change in electron distribution.
Chemical Softness (S)1/ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)-½(EHOMO + ELUMO)Measures the power of an atom to attract electrons.

The distribution of electron density within a molecule is described by net atomic charges. Mulliken population analysis is a common method used to calculate these charges, providing insight into the electrostatic potential and reactivity sites of a molecule. niscpr.res.inwikipedia.org Atomic charges influence a molecule's dipole moment, polarizability, and electronic structure. niscpr.res.in

In heterocyclic compounds like oxazole derivatives, the electronegativity of nitrogen and oxygen atoms typically results in them carrying negative charges, while adjacent carbon and hydrogen atoms may carry positive charges. This charge distribution creates a molecular electrostatic potential (MEP) map, where regions of negative potential (often colored red) indicate likely sites for electrophilic attack, and regions of positive potential (blue) indicate sites for nucleophilic attack. irjweb.com For instance, in related thiazole (B1198619) derivatives, nitrogen atoms show significant negative charges, highlighting them as electron-donating centers. irjweb.com

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational changes and intermolecular interactions of a compound in various environments, such as in solution.

For related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, MD simulations have been used to investigate their interactions within the active sites of proteins, such as VEGFR2. mdpi.com Such simulations, typically run for nanoseconds, help in understanding the stability of protein-ligand complexes by analyzing parameters like the root mean square deviation (RMSD). mdpi.com While specific MD studies on this compound are not widely documented, this technique offers a powerful approach to explore its behavior in biological systems or as a solvent, predicting how it interacts with other molecules through forces like hydrogen bonds and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net By identifying key physicochemical properties and structural features (descriptors), QSAR models can predict the activity of new, unsynthesized molecules. globalresearchonline.net

For oxazole and its derivatives, QSAR studies have been successfully applied to model various biological activities, including antifungal and anticancer properties. wisdomlib.orgnih.gov These models often use topological, electronic, and steric descriptors to build a correlation. For example, a QSAR study on benzoxazole derivatives identified topological descriptors as significant for modeling antifungal activity. wisdomlib.org Similarly, for 1,3,4-oxadiazole derivatives with anticancer activity, QSAR models helped correlate physicochemical parameters with their potency against specific cancer cell lines. nih.gov These studies demonstrate the utility of QSAR in guiding the design of new oxazole derivatives with enhanced therapeutic potential. semanticscholar.org

Spectroscopic Characterization and Analytical Methodologies for 2,4,5 Trimethyloxazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone for determining the molecular structure of 2,4,5-trimethyloxazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information, allowing for an unambiguous identification and detailed structural analysis of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The structure of the compound has been confirmed using both ¹H and ¹³C NMR. rsc.org

In ¹H NMR, the three methyl groups (at positions 2, 4, and 5) produce distinct singlet signals, whose chemical shifts are indicative of their position on the oxazole (B20620) ring. rsc.org Similarly, ¹³C NMR spectroscopy identifies the carbon atoms of the oxazole ring and the three methyl substituents. rsc.org The chemical shifts in both types of spectra are fundamental for confirming the substitution pattern of the oxazole ring. rsc.orgthieme-connect.com

Detailed spectral data recorded in deuterated chloroform (B151607) (CDCl₃) are presented below. rsc.org

¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR 2.31 (s, 3H) Methyl group protons
2.14 (s, 3H) Methyl group protons
1.99 (s, 3H) Methyl group protons
¹³C NMR 158.6 C2 (oxazole ring)
142.5 C5 (oxazole ring)
129.9 C4 (oxazole ring)
13.7 Methyl carbon
11.0 Methyl carbon
9.8 Methyl carbon

s = singlet, 3H = integral for 3 protons

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. The compound's molecular formula is C₆H₉NO, with an exact mass of approximately 111.0684 Da. sigmaaldrich.com Electron Ionization (EI) is a common method used to generate mass spectra for this compound. rsc.org

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions that are indicative of its structure.

Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Potential Fragment
111 100.0 [M]⁺ (Molecular Ion)
70 95.8 [M - CH₃CN]⁺
42 55.4 [C₂H₄N]⁺
43 46.1 [C₂H₃O]⁺
55 22.8 [C₃H₃O]⁺
41 18.0 [C₃H₅]⁺
28 15.0 [CO]⁺
39 10.3 [C₃H₃]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR analysis is used to confirm the presence of the C=N and C-O-C bonds characteristic of the oxazole ring, as well as the C-H bonds of the methyl groups. rsc.orgoup.com While detailed peak assignments for this compound are not extensively published in research literature, the technique is consistently cited as a standard method for the structural elucidation of oxazole derivatives. rsc.orgthieme-connect.comnih.gov The spectra of related oxazole compounds show characteristic absorptions for C=N stretching and ring vibrations, which are expected to be present for this compound as well. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules and is particularly useful for analyzing complexes involving this compound. Research has shown that this technique can be used to investigate the interactions between this compound and metalloporphyrins. atu.edu.ghmdpi.com

A study focused on developing a colorimetric sensor for this compound utilized UV spectral analysis to characterize the binding with porphyrin complexes. atu.edu.gh The binding of this compound to a specifically designed porphyrin, 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F), resulted in noticeable changes in the UV-Vis spectrum of the porphyrin. atu.edu.gh This spectral shift indicates the formation of a complex and serves as the basis for colorimetric detection. atu.edu.ghmdpi.com Theoretical calculations based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) supported the experimental findings, showing an upward trend in binding energies and dipole moments upon complex formation. atu.edu.gh Such studies highlight the utility of UV-Vis spectroscopy not just for simple analysis but for developing advanced sensor technologies for volatile organic compounds like this compound. mdpi.commdpi.comutrgv.edu

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification. Gas chromatography is particularly well-suited for this volatile compound.

Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD) provides a highly sensitive and selective method for the analysis of nitrogen-containing compounds like this compound. This technique has been successfully applied to identify and quantify the compound in complex matrices such as wine.

A validated method involves an initial liquid-liquid extraction of the sample, followed by a purification step using silica (B1680970) gel. rsc.org The concentrated extract is then injected into the GC-NPD system. This procedure has been shown to yield reliable and reproducible results for the quantification of this compound. rsc.org The high selectivity of the NPD for nitrogen-containing compounds minimizes interference from other matrix components, making it superior to less selective detectors for this application. Research has reported excellent recovery rates for this compound using this extraction and analysis protocol, demonstrating its effectiveness for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification and quantification of this compound in various complex matrices, such as food and beverages. researchgate.netacs.orgmdpi.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, volatile compounds, including this compound, are first extracted from the sample. mdpi.com The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com

The identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard. mdpi.comtandfonline.com Quantification is often performed using an internal standard, a compound with similar chemical properties added to the sample in a known concentration. mdpi.com This allows for accurate determination of the concentration of this compound, even in trace amounts. tandfonline.com

Several studies have successfully employed GC-MS for the analysis of this compound. For instance, it has been used to characterize key aroma compounds in fermented soybeans and aged vinegars. mdpi.comvulcanchem.com In wine analysis, GC-MS coupled with a nitrogen-phosphorus detector (NPD) has been utilized for both qualitative and quantitative assessments of nitrogenous heterocycles, including this compound. researchgate.netacs.orgacs.org The use of specific ions in the mass spectrometer can enhance the selectivity of the method, especially when dealing with co-eluting interfering compounds. acs.org

Table 1: GC-MS Parameters for this compound Analysis in Fermented Soybeans

ParameterValue
GC System Agilent 7890-5977B
Column WB-WAX (polar)
Carrier Gas Helium
Flow Rate 2 mL/min
Inlet Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Ionization Energy 70 eV
Mass Scan Range m/z 35 to 500
Data sourced from Peng et al. mdpi.com

Liquid-Liquid Extraction and Purification Techniques for this compound Analysis

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate this compound from complex sample matrices prior to instrumental analysis. researchgate.netacs.orgacs.org This method relies on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the analysis of this compound in wine, a common procedure involves a series of extractions with an organic solvent like dichloromethane. acs.org The efficiency of the extraction is influenced by factors such as the pH of the sample. Research has shown that adjusting the pH of the wine to 5.0 significantly improves the extraction of N-heterocycles, including this compound. acs.org

Following the initial extraction, a purification step is often necessary to remove interfering compounds from the extract. Adsorption chromatography using silica gel is a frequently employed technique for this purpose. researchgate.netacs.orgacs.org The extract is passed through a silica gel column, which retains polar impurities while allowing the less polar this compound to pass through, resulting in a cleaner sample for subsequent GC-MS analysis. acs.org Recovery rates for this compound using this combined LLE and silica gel purification method have been reported to be as high as 99.9%. acs.org

Another widely used extraction technique is headspace solid-phase microextraction (HS-SPME). mdpi.commdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. mdpi.com Volatile compounds, including this compound, adsorb onto the fiber, which is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.commdpi.com HS-SPME is valued for being a solvent-free, sensitive, and relatively simple extraction method. researchgate.net

Table 2: Liquid-Liquid Extraction Parameters for this compound in Wine

ParameterValue
Solvent Dichloromethane
Number of Extractions 3
Stirring Speed 1200 rpm
Stirring Time 5 min
Optimal pH 5.0
Purification Silica Gel Adsorption
Data sourced from Keim et al. acs.org

Sensor Technologies for this compound Detection

Colorimetric Sensor Arrays (CSA) Utilizing Porphyrin Complexes for this compound

Colorimetric sensor arrays (CSAs) have emerged as a promising technology for the rapid and sensitive detection of volatile organic compounds (VOCs) like this compound. atu.edu.ghresearchgate.net These sensors operate by producing a unique colorimetric "fingerprint" in response to a specific analyte or a mixture of analytes. illinois.edu Porphyrins and their metal complexes are particularly well-suited for use in CSAs due to their strong and varied interactions with VOCs, leading to distinct color changes. atu.edu.ghmdpi.com

A study focused on the detection of this compound in vinegar developed a CSA based on porphyrin complexes. atu.edu.ghresearchgate.net The researchers synthesized and optimized various porphyrins, and through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, they identified 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) as being particularly sensitive and selective for this compound. atu.edu.ghresearchgate.net The interaction between the porphyrin and this compound leads to a measurable change in the porphyrin's UV-visible spectrum, which is the basis for the colorimetric response. atu.edu.gh This specificity allows the sensor to resist interference from other VOCs present in the sample matrix. atu.edu.ghresearchgate.net

The CSA, composed of TPP-Zn-F and other chemoselective dyes, demonstrated a high accuracy in discriminating vinegar samples based on their storage time, which correlates with the concentration of this compound. atu.edu.ghresearchgate.net The data from the sensor array can be analyzed using pattern recognition algorithms, such as Linear Discriminant Analysis (LDA) and K-Nearest Neighbors (KNN), to classify and quantify the target analyte. atu.edu.gh

Chemoselective Dyes in this compound Sensing

Chemoselective dyes are crucial components of colorimetric sensor arrays, as their specific interactions with target analytes are responsible for the sensor's selectivity and sensitivity. researchgate.net In the context of this compound detection, these dyes are chosen for their ability to undergo a distinct color change upon binding with the analyte. atu.edu.gh

The selection of appropriate chemoselective dyes is often guided by the strength of the intermolecular interactions between the dye and the VOC, which results in an intense chromophoric change. researchgate.net In the development of a CSA for vinegar analysis, a porphyrin-based dye, TPP-Zn-F, was identified as highly specific for this compound. atu.edu.ghresearchgate.net The array was further enhanced by including two other chemoselective dyes, which, in combination with TPP-Zn-F, provided a robust system for identifying the storage time of vinegar. atu.edu.gh The ability of the sensor to distinguish between different storage times highlights the role of this compound as a key indicator of vinegar quality. researchgate.net

Hyperspectral Imaging Integration with Sensor Arrays for this compound Analysis

Hyperspectral imaging (HSI) is a powerful analytical technique that combines conventional imaging and spectroscopy to obtain both spatial and spectral information from an object. nih.gov When integrated with colorimetric sensor arrays, HSI can significantly enhance the analytical capabilities for detecting compounds like this compound. mdpi.com

In this integrated approach, the HSI system captures detailed spectral data from each sensor element in the array, providing a much richer dataset than what can be obtained with a standard camera or scanner. nih.govmdpi.com This allows for more subtle color changes to be detected and quantified, improving the sensitivity and accuracy of the analysis. mdpi.com

Research has demonstrated the successful application of HSI with CSAs for predicting the pH of maize silage during secondary fermentation and for grading Zhenjiang aromatic vinegar, where volatile components play a crucial role. researchgate.netmdpi.com By applying multivariate analysis techniques, such as partial least squares regression (PLSR), to the hyperspectral data, it is possible to build robust predictive models. mdpi.com The use of HSI can help to identify the most sensitive color-sensitive dyes within the array and optimize the sensor's performance. mdpi.com This integration holds great potential for the rapid and non-destructive analysis of this compound in various food products.

Applications of 2,4,5 Trimethyloxazole in Advanced Materials and Chemical Sensing

2,4,5-Trimethyloxazole as a Building Block for Specialty Chemicals

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex specialty chemicals. Its oxazole (B20620) ring structure, with methyl substitutions, provides a reactive yet stable core for various chemical transformations.

One notable application is in stereoselective synthesis. This compound undergoes regio- and diastereoselective photocycloaddition reactions with both aliphatic and aromatic aldehydes. sigmaaldrich.com This process yields erythro α-amino, β-hydroxy methyl ketones, which are valuable intermediates in the synthesis of various biologically active molecules and fine chemicals. sigmaaldrich.com

Furthermore, this compound is a key component in the synthesis of certain flavoring compounds. spkx.net.cn It can be synthesized through methods like the Dakin-West and Robinson-Gabriel reactions, using amino acids such as alanine (B10760859) as starting materials. spkx.net.cn This highlights its role as a precursor in the food and fragrance industry for creating specific aroma profiles, often described as nutty, sweet, or green. thegoodscentscompany.comsigmaaldrich.com

The synthesis of this compound itself can be optimized for industrial applications, with studies focusing on catalysts, reaction times, and temperatures to improve yield. For instance, the Robinson-Gabriel reaction for its synthesis can be optimized using polyphosphoric acid as a cyclic dehydration agent. spkx.net.cn

Integration of this compound into Sensing Platforms

The detection of volatile organic compounds (VOCs) is crucial in various fields, including food quality control and environmental monitoring. This compound, being a significant VOC in products like vinegar and wine, has been a target for the development of advanced chemical sensors. researchgate.net

Researchers have successfully developed colorimetric sensor arrays (CSAs) for the detection of this compound within complex VOC mixtures. researchgate.net These sensors are particularly valuable for applications like determining the storage time of vinegar, where the concentration of this compound can be an indicator of quality. The development of these sensors often involves the use of porphyrins and pH indicators. researchgate.netresearchgate.net Porphyrin-based optical sensing materials are appealing due to their stability, and their exceptional optical and binding properties. researchgate.net The interaction between the sensor and this compound leads to a detectable color change, which can be analyzed to determine the concentration of the analyte. researchgate.net

The effectiveness of these sensors hinges on the specific porphyrin complexes used. Through computational methods like density functional theory (DFT) and experimental analysis, porphyrin structures are synthesized and optimized for their sensitivity and selectivity towards this compound. researchgate.net Studies have shown that the binding energies and dipole moments of certain porphyrins increase upon interaction with this compound. researchgate.net

One particularly effective porphyrin complex is 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F). researchgate.net This compound has demonstrated specific sensitivity to this compound, enabling it to resist interference from other VOCs present in the sample matrix. This optimization is crucial for improving the accuracy of this compound characterization in real-world applications. researchgate.net

The analytical performance of these porphyrin-based sensor arrays has been rigorously evaluated. The optimized sensors exhibit high accuracy and selectivity for this compound. researchgate.net For instance, a colorimetric sensor array composed of TPP-Zn-F and other chemoselective dyes has shown a remarkable ability to identify the storage time of vinegar. researchgate.net The performance of these systems can be quantified using statistical methods such as Linear Discriminant Analysis (LDA) and K-Nearest Neighbors (KNN). In one study, the prediction rates for vinegar samples using LDA and KNN algorithms were 92.5% and 100%, respectively. researchgate.net

The table below summarizes the performance of a porphyrin-based colorimetric sensor array for vinegar storage time discrimination based on this compound detection.

Analytical ParameterValue
Prediction Rate (LDA)92.5%
Prediction Rate (KNN)100%

This compound in the Design of Novel Materials

Beyond its role in synthesis and sensing, this compound is also being explored in the design of novel materials with specialized properties.

Recent research has demonstrated the use of this compound in the synthesis of uranium(IV) alkyl cations. These complexes are of interest for applications such as Chemical Vapor Deposition (CVD), a process used to produce high-purity solid materials. In these syntheses, this compound can act as a ligand, coordinating with the uranium center. The interaction of the oxazole with the metal center can influence the stability and reactivity of the resulting complex. While the primary research focused on arene-coordinated uranium alkyl cations, the principles of ligand coordination are broadly applicable. The study of how different ligands, including potentially this compound, affect the properties of these uranium complexes is an active area of research. The stability imparted by such ligands is critical for the successful application of these complexes as precursors in CVD processes.

Role of this compound in Enhancing Volatility of Metal Complexes: An Area of Untapped Potential

Detailed searches of scientific literature and chemical databases have revealed a significant gap in the current body of research regarding the specific role of this compound in enhancing the volatility of metal complexes. While the broader class of heterocyclic nitrogen-donor ligands has been investigated for its impact on the properties of metal complexes, including their thermal behavior, specific studies focusing on this compound in the context of volatility for applications in advanced materials and chemical sensing are not publicly available.

Generally, ligands that are bulky, non-polar, and form coordinatively saturated, neutral complexes with a metal center tend to increase volatility. This is because these characteristics minimize intermolecular forces, such as van der Waals forces and hydrogen bonding, in the solid or liquid state, thus lowering the energy required for sublimation or evaporation.

While no direct research on this compound's effect on metal complex volatility has been identified, related studies on other heterocyclic ligands offer some insights into the potential behavior. For instance, the introduction of sterically hindering groups on a ligand can shield the metal center and prevent oligomerization, which would otherwise decrease volatility. The three methyl groups on the oxazole ring of this compound could potentially provide such steric bulk.

The absence of specific research findings, including data tables on the sublimation or vaporization temperatures of metal complexes containing this compound, precludes a detailed analysis of its role in enhancing volatility. This represents a notable area for future investigation within the fields of coordination chemistry and materials science. Research in this direction could involve the synthesis and characterization of novel metal complexes with this compound as a ligand, followed by a systematic study of their thermal properties using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Such studies would be instrumental in determining the potential of this compound as a ligand for the design of new volatile precursors for advanced material synthesis and chemical sensing applications.

Biological and Biomedical Research Involving 2,4,5 Trimethyloxazole

Biological Activity of Oxazole (B20620) Derivatives, Including Trisubstituted Oxazoles

The oxazole ring is a key structural motif in a wide array of biologically active compounds. tandfonline.com This five-membered heterocyclic compound, containing an oxygen and a nitrogen atom, serves as a scaffold for numerous synthetic and naturally occurring substances with significant therapeutic potential. alliedacademies.orgresearchgate.net The versatility of the oxazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.gov

Oxazole derivatives have been shown to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The specific biological activity is often dictated by the nature and position of the substituents on the oxazole ring. d-nb.info Trisubstituted oxazoles, in particular, are a class of compounds that have been extensively studied for their therapeutic applications. nih.govnih.gov For instance, certain 2,4,5-trisubstituted oxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

The antimicrobial properties of oxazole derivatives are also well-documented. derpharmachemica.com Various substituted oxazoles have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. researchgate.net Some of these compounds have shown potency comparable to or even exceeding that of existing antimicrobial agents. derpharmachemica.com The anti-inflammatory activity of oxazoles is another area of active research, with some derivatives showing promise as potential treatments for inflammatory conditions. alliedacademies.org

Below is a table summarizing the biological activities of selected trisubstituted oxazole derivatives:

Compound/Derivative Biological Activity Research Findings
2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole Antiproliferative Displayed good antiproliferative activity in vitro, comparable to the positive control (5-fluorouracil). nih.gov
2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine Antiproliferative Showed good antiproliferative activity in vitro, comparable to the positive control (5-fluorouracil). nih.gov
2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole Antiproliferative Exhibited good antiproliferative activity in vitro, comparable to the positive control (5-fluorouracil). nih.gov
Oxazole-bridged combretastatin A-4 analogues Vascular-disrupting agents Investigated as potential agents for disrupting tumor blood vessels. nih.gov
Biphenyl substituted oxazole derivatives Potential therapeutic agents Synthesized and studied for their potential biological activities. tandfonline.com

Exploration of 2,4,5-Trimethyloxazole in Drug Development and Therapeutic Agents

While the broader class of oxazole derivatives has been a significant focus of drug discovery efforts, the specific exploration of this compound as a therapeutic agent is not extensively documented in publicly available research. However, its potential in drug development is recognized, particularly in its role as a building block for creating new therapeutic agents with specific biological activities. chemimpex.com The chemical structure of this compound, a trisubstituted oxazole, provides a foundation for the synthesis of more complex molecules with potential pharmacological value. chemimpex.com

The utility of this compound in medicinal chemistry lies in its capacity to serve as a synthetic intermediate. scbt.com Its structure can be modified to generate a library of related compounds that can then be screened for various biological activities. This approach is a common strategy in drug discovery, where a core scaffold, in this case, the this compound ring system, is chemically elaborated to optimize therapeutic properties. Researchers have explored the use of this compound in the synthesis of biologically active molecules, highlighting its importance in medicinal chemistry. chemimpex.com For example, this compound can undergo reactions such as photocycloaddition with aldehydes to create more complex chemical structures like erythro α-amino, β-hydroxy methyl ketones, which may have their own biological activities. sigmaaldrich.com

This compound as a Chemical Probe in Biological Systems

There is currently no specific information available in the scientific literature detailing the use of this compound as a chemical probe in biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein or pathway. These tools are crucial for understanding the functions of biomolecules in their native context.

The development of a chemical probe requires a molecule to have high affinity and selectivity for its intended biological target. While this compound is a known chemical compound, its interactions with specific biological targets have not been characterized to the extent required for its use as a chemical probe. Future research may explore the potential of this compound or its derivatives in this capacity, but at present, there are no published studies to support its application in this area.

Metabolomic Studies and Endogenous Occurrence of this compound

Metabolomic studies have identified this compound as a naturally occurring compound in a variety of food sources. foodb.ca It is classified as a 2,4,5-trisubstituted oxazole and has been detected in vegetables such as kohlrabi. foodb.cahmdb.ca Additionally, its presence has been noted, though not quantified, in nuts and potatoes. foodb.cahmdb.ca The occurrence of this compound in these foods suggests that it may be a potential biomarker for their consumption. foodb.ca

Beyond plant-based sources, this compound is recognized as a significant flavor compound, particularly in roasted products like coffee and cocoa. Its formation in meat and roasted peanuts is believed to result from the Strecker degradation reaction between 2,3-butanedione (B143835) and amino acids such as alanine (B10760859) or cysteine. The Human Metabolome Database (HMDB) lists this compound and indicates its presence in the cytoplasm and extracellular space, though its endogenous role in human metabolism is not well-defined. hmdb.ca Furthermore, the compound has been reported in the bacterium Corynebacterium glutamicum. nih.gov

The following table summarizes the known endogenous and food-based occurrences of this compound:

Source Category Specific Source Reference
Vegetables Kohlrabi foodb.cahmdb.ca
Potato (detected, not quantified) foodb.cahmdb.ca
Nuts Nuts (detected, not quantified) foodb.cahmdb.ca
Beverages Coffee
Cocoa
Cooked Foods Meat
Roasted Peanuts
Microorganisms Corynebacterium glutamicum nih.gov

Environmental and Food Science Perspectives on 2,4,5 Trimethyloxazole

2,4,5-Trimethyloxazole as a Volatile Organic Compound (VOC) in Food Products

This compound is a significant heterocyclic volatile organic compound (VOC) that contributes to the aroma and flavor profiles of a wide array of food products. atu.edu.gh Its sensory characteristics are often described as nutty, sweet, and green, with a very low odor threshold of 5 parts per billion. thegoodscentscompany.com At different concentrations, it can impart a variety of notes, including roasted, wasabi, shellfish, and mustard. thegoodscentscompany.comvulcanchem.com In terms of taste, at a concentration of 1 part per million (ppm), it is perceived as having sweet, roasted cocoa, coffee, chocolate, and savory beef-like notes with green nuances. chemicalbook.com

This compound is a key aroma component in many fermented and heat-processed foods. For instance, it is recognized as one of the primary aroma compounds in aged Zhenjiang aromatic vinegar, contributing to its complex flavor profile. mdpi.comresearchgate.net It is also a key aroma contributor in fermented soybeans, where it imparts grassy, woody, and cucumber-like aromas. mdpi.comsemanticscholar.org The presence of this compound has been reported in numerous food items, including heated beef, cocoa, coffee, cooked pork, French fries, and autolyzed yeast. sigmaaldrich.comsigmaaldrich.comflavscents.com

Detection and Quantification of this compound in Food Matrices

The detection and quantification of this compound in complex food matrices like wine and vinegar require sophisticated analytical techniques. In wine, a common method involves a liquid-liquid extraction followed by chemical silica (B1680970) gel purification. nih.govacs.org The purified extract is then analyzed using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) for quantification, and GC-mass spectrometry (GC-MS) for identification and confirmation. nih.govacs.org This procedure has been proven reliable and reproducible for analyzing various types of wines. nih.gov

For vinegar, researchers have developed novel methods for analysis. One such method is the use of a colorimetric sensor array (CSA) based on porphyrin complexes. atu.edu.gh These sensors are specifically designed for the detection of this compound in complex VOC mixtures and can resist interference from other compounds. atu.edu.gh Another prevalent technique for analyzing vinegar is solid-phase microextraction (SPME) combined with GC-olfactometry-mass spectrometry (GC-O-MS), which helps in identifying key aroma-active compounds, including this compound. researchgate.netnih.gov

The concentration of this compound can serve as a chemical marker for food quality and storage duration, particularly in aged vinegars. vulcanchem.com Studies on Zhenjiang aromatic vinegar (ZAV) have shown that the levels of this compound, among other volatile compounds, change significantly during the aging process. researchgate.netfrontiersin.org Its content, along with other pyrazines and oxazoles, tends to increase as the aging time extends. researchgate.net

This correlation has been leveraged to develop methods for discriminating the storage time of vinegar. A study utilizing a colorimetric sensor array demonstrated high accuracy in predicting the storage duration of vinegar samples based on the detection of this compound. atu.edu.gh The use of Linear Discriminant Analysis (LDA) and K-Nearest Neighbors (KNN) algorithms with the sensor data resulted in high prediction rates, highlighting the compound's potential as a reliable indicator of aging. atu.edu.gh Furthermore, in fermented soybeans, this compound has been identified as a significant variable for discriminating between samples with different aroma intensities. semanticscholar.org

Table 1: Accuracy of Vinegar Storage Time Prediction Using this compound Detection This table is based on research findings from a study developing a colorimetric sensor array for vinegar analysis. atu.edu.gh

Analytical AlgorithmPrediction Accuracy Rate
Linear Discriminant Analysis (LDA)92.5%
K-Nearest Neighbors (KNN)100%

Formation Pathways of this compound in Food Systems

This compound is naturally formed during the thermal processing of many foods. Its presence is well-documented in a variety of products known for their roasted, savory, and complex flavors. The table below lists several food products where this compound has been identified.

Table 2: Documented Occurrence of this compound in Various Food Products

Food ProductSource(s)
Heated Beef chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com
Cocoa chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com
Coffee chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com
Cooked Pork chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com
Roasted Peanuts sigmaaldrich.comsigmaaldrich.com
Fried Chicken sigmaaldrich.comsigmaaldrich.com
Cooked Egg sigmaaldrich.comsigmaaldrich.com
French Fried Potato sigmaaldrich.comsigmaaldrich.comflavscents.com
Fermented Soybeans mdpi.commdpi.com
Aged Vinegar vulcanchem.comfrontiersin.org
Wine vulcanchem.comnih.gov

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating. frontiersin.org Specifically, it is formed through the Strecker degradation of certain amino acids in the presence of an α-dicarbonyl compound. sigmaaldrich.comsigmaaldrich.com

Research indicates that the reaction between the amino acids alanine (B10760859) or cysteine and the dicarbonyl compound 2,3-butanedione (B143835) (also known as diacetyl) leads to the production of this compound. sigmaaldrich.comsigmaaldrich.commdpi.com The dicarbonyl 2,3-butanedione is a key intermediate in the Maillard reaction and is positively correlated with the formation of this compound. nih.govresearchgate.net

Table 3: Reactants in the Maillard Reaction Leading to this compound Formation

Reactant TypeSpecific Compound(s)Source(s)
Amino AcidAlanine, Cysteine sigmaaldrich.comsigmaaldrich.commdpi.com
α-Dicarbonyl2,3-Butanedione (Diacetyl) sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net

Agricultural Applications of this compound

The potential for this compound to be used in agricultural applications stems from its classification as a heterocyclic compound, a group of molecules that are of significant interest in the development of biologically active substances. chemimpex.com Chemical suppliers and manufacturers sometimes list agrochemicals as a potential field of application for this compound, suggesting it could serve as a building block in the synthesis of more complex active ingredients. chemimpex.comperflavory.com

The exploration of oxazole (B20620) derivatives in agricultural science is an active area of research. However, this research focuses on more complex molecules that incorporate an oxazole ring into a larger chemical structure. There is currently no available scientific literature that specifically investigates or confirms the pesticidal or herbicidal properties of this compound itself.

General toxicity studies have included this compound in broader chemical assessments. For instance, it was part of a dataset for predicting acute toxicity in the fathead minnow (Pimephales promelas), but this was for general ecotoxicological modeling rather than a specific investigation into its potential as a pesticide. scispace.com

Due to the absence of dedicated research, no data tables with detailed findings on the pesticidal or herbicidal activity of this compound can be provided. The scientific community has yet to publish findings that would support its direct use or significant contribution to novel pesticides and herbicides.

Future Directions and Research Gaps for 2,4,5 Trimethyloxazole

Unexplored Reactivity and Derivatization Strategies

The reactivity of 2,4,5-trimethyloxazole has been leveraged in specific contexts, but its full synthetic potential remains largely untapped. While its participation in photocycloaddition reactions and selective alkylations is known, a broader exploration of its chemical behavior is warranted. chemicalbook.comvulcanchem.comsigmaaldrich.comwilliams.edu

Future research should focus on:

Exploiting Dual Reactivity: The oxazole (B20620) ring exhibits both aromatic and azadiene characteristics. clockss.org Research into its participation in a wider range of pericyclic reactions, such as Diels-Alder cycloadditions with various dienophiles, could unlock novel synthetic pathways to complex nitrogen- and oxygen-containing heterocycles.

Asymmetric Catalysis: The known photocycloaddition with aldehydes yields valuable erythro α-amino, β-hydroxy methyl ketones. chemicalbook.comvulcanchem.comsigmaaldrich.comthieme-connect.de A significant research gap exists in the development of asymmetric catalytic versions of this reaction to produce enantiomerically pure products, which are highly sought after in pharmaceutical synthesis.

Expanding Lithiation-Alkylation Reactions: The selective lithiation at either the C5 ring position or the C2-methyl group, controlled by the choice of lithium amide base, is a powerful tool for derivatization. williams.edu Future work could systematically explore the reaction of these lithiated intermediates with a much broader array of electrophiles beyond simple alkylating agents, including carbonyl compounds, silyl (B83357) halides, and boronic esters, to create a diverse library of new this compound derivatives. williams.edu

Metal-Catalyzed Cross-Coupling: Investigating the potential of this compound and its derivatives to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could provide efficient routes to more complex molecules. This would first require the synthesis of halogenated or metallated trimethyloxazole precursors.

A study on the alkylation of 2-methyl-4-phenyloxazole, a structurally related compound, highlights how reaction conditions can dictate the site of functionalization, a principle that could be further explored for this compound. williams.edu

Table 1: Known Reactivity of this compound and Related Oxazoles
Reaction TypeReactantsProductsKey FindingsCitation
PhotocycloadditionThis compound, Aldehydeserythro α-Amino, β-hydroxy methyl ketonesRegio- and diastereoselective reaction yielding bicyclic oxetane (B1205548) intermediates. chemicalbook.comvulcanchem.comsigmaaldrich.comthieme-connect.de
Directed Lithiation/AlkylationThis compound, Lithium Amides, Methyl TriflateC5-methylated or C2-ethylated oxazolesRegioselectivity is controlled by the base (e.g., LDA vs. LiNEt2). williams.edu
[3+2] Cycloaddition5-Alkoxyoxazoles, Nitrosobenzene2,5-Dihydro-1,2,4-oxadiazolesDemonstrates the potential for formal cycloadditions via ring-opening of the oxazole core. oup.com

Advanced Computational Modeling for Predictive Research

Computational chemistry has emerged as a powerful tool for understanding and predicting the properties of molecules like this compound. Existing studies have successfully used Density Functional Theory (DFT) to model its electronic structure and its interactions in sensor applications. researchgate.netscispace.com

Future computational research should aim to:

Model Reaction Mechanisms: While reactions are known, their detailed mechanisms, transition states, and energy profiles are often assumed. Advanced computational modeling can elucidate the stepwise pathways of its cycloaddition and lithiation reactions, guiding the development of more efficient and selective synthetic methods.

Predict Physicochemical and Biological Properties: DFT calculations have predicted this compound to be the most reactive among several methylated oxazoles based on its HOMO-LUMO energy gap. scispace.com This approach can be expanded to create quantitative structure-activity relationship (QSAR) models to predict the properties of novel, yet-to-be-synthesized derivatives, including their potential toxicity, flavor profiles, or receptor binding affinities.

Design Novel Sensor Materials: Current sensor research has benefited from DFT modeling of the binding energy between this compound and porphyrin-based dyes. researchgate.net Future modeling could screen vast libraries of potential host molecules in silico to identify new materials with superior sensitivity and selectivity for next-generation sensors.

Table 2: Computational Research on this compound
Computational MethodSystem StudiedKey Findings/PredictionsCitation
DFT / TDDFTInteraction with porphyrin complexes for sensor arrays.Calculated binding energies and dipole moments; identified TPP-Zn-F as a sensitive dye. researchgate.netresearchgate.netresearchgate.net
Ab initio / DFTElectronic structure and physicochemical properties.Predicted to be highly reactive with a low HOMO-LUMO energy gap; identified C2, C4, and C5 as sites for nucleophilic attack. scispace.com

Development of Next-Generation Sensor Technologies

This compound is a recognized volatile organic compound (VOC) marker for the quality and storage time of food products like vinegar and meat. vulcanchem.comresearchgate.net Research has led to the development of colorimetric sensor arrays (CSAs) that can detect it. researchgate.netresearchgate.net

Gaps and future opportunities in this area include:

Enhanced Selectivity and Sensitivity: The current sensors are often based on porphyrin dyes, with 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) showing specific sensitivity. vulcanchem.comresearchgate.netresearchgate.net There is a need to develop new sensing materials, potentially guided by computational modeling, that offer even higher selectivity to distinguish this compound from structurally similar VOCs in complex matrices.

Real-Time and Portable Devices: A major goal is the transition from laboratory-based detection (like CSAs combined with hyperspectral imaging) to low-cost, portable, and real-time electronic nose (e-nose) devices. mdpi.com This would enable on-site quality control in food processing plants, warehouses, and retail environments.

Expanded Applications: The application of sensors for this compound is currently focused on food science. researchgate.net Research should explore its potential as a biomarker in other fields, such as medical diagnostics (e.g., in breath analysis for metabolic disorders) or environmental monitoring.

Comprehensive Biological Activity Profiling and Mechanistic Studies

Beyond its established role as a flavor agent, the biological activity of this compound is significantly under-investigated. chemicalbook.comchemimpex.comnetascientific.com Preliminary studies on related structures suggest potential therapeutic applications, opening a promising frontier for research. nih.gov

Key research gaps to address are:

Broad-Spectrum Bioactivity Screening: A comprehensive screening of this compound and its derivatives against a wide range of biological targets (e.g., enzymes, receptors, ion channels) is needed. A recent study showed that 2,4,5-trisubstituted oxazoles can act as inhibitors of aquaporin-4 (AQP4) and exhibit anti-inflammatory properties in lung cells, providing a strong rationale for investigating this compound in this context. nih.gov

Mechanistic Toxicology: The compound has been classified as a narcotic in an acute toxicity study on fathead minnows. scispace.com However, the specific molecular mechanisms underlying its toxicity and its metabolism in various organisms, including humans, are unknown. Detailed toxicological and metabolic studies are crucial to fully assess its safety profile.

Elucidation of Sensory Mechanisms: While it is known to contribute nutty, roasted, and savory notes to food, the specific olfactory and gustatory receptors that bind to this compound have not been identified. chemicalbook.comvulcanchem.com Deorphanizing these receptors would provide fundamental insights into flavor perception and could enable the rational design of new flavor modulators.

Sustainability and Scalability of this compound Synthesis

Future research should prioritize:

Green Chemistry Approaches: There is a significant opportunity to redesign the synthesis of this compound using the principles of green chemistry. This includes exploring the use of less hazardous solvents, developing recyclable catalysts to replace stoichiometric reagents (e.g., solid acid catalysts instead of polyphosphoric acid), and optimizing reaction conditions to reduce energy consumption.

Biocatalytic and Fermentative Routes: Given that this compound is formed naturally during fermentation and cooking, biotechnological production routes are a highly attractive alternative. vulcanchem.comnih.gov Research into engineering microorganisms (like Bacillus subtilis or yeast) to overproduce the compound from simple feedstocks could offer a highly sustainable and scalable manufacturing process. mdpi.com

Continuous Flow Synthesis: Migrating the synthesis from batch reactors to continuous flow systems could offer significant advantages in terms of safety (better temperature control), efficiency (reduced reaction times), and scalability. A flow process could also facilitate easier purification and integration into an automated production line.

A published synthesis method provides a benchmark for evaluating future improvements in yield and sustainability. spkx.net.cn

Table 3: Reported Synthesis Parameters for this compound
Reaction StepKey Reagents/ConditionsYieldReference
Dakin-West ReactionAlanine (B10760859), Acetic Anhydride (B1165640), Dimethylamino Pyridine (B92270), 130 °C, 5 h30.5% (Total) spkx.net.cn
Robinson-Gabriel Cyclizationα-Acylaminoketone, Polyphosphoric Acid, 150 °C, 2 h

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodYield (%)SelectivityKey Reagents
Cyclization-Alkylation60–75Moderateα-aminoketones, CH₃I
Catalytic Methylation80–85HighPd(OAc)₂, CH₃MgBr

Advanced: How does this compound participate in regioselective photocycloaddition reactions with aldehydes, and what mechanistic insights exist?

Methodological Answer :
Under UV light, this compound undergoes [2+2] photocycloaddition with aldehydes to form α-amine and β-hydroxy methyl ketones. The reaction proceeds via:

Photoexcitation : The oxazole’s π-electrons absorb UV energy, forming a diradical intermediate .

Aldehyde Interaction : The diradical reacts with the aldehyde’s carbonyl group, favoring syn-addition due to steric effects from methyl groups .
Data Contradictions :

  • Diastereomer Ratios : Literature reports varying syn/anti ratios (e.g., 3:1 vs. 4:1). Resolve by optimizing solvent polarity (e.g., acetonitrile increases syn selectivity) .

Basic: What analytical techniques are recommended for detecting and quantifying this compound in complex matrices (e.g., food aroma)?

Q. Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Identify via m/z 111 (molecular ion) and fragments at m/z 96 (loss of CH₃) .
  • Headspace Solid-Phase Microextraction (HS-SPME) : Optimize fiber type (e.g., DVB/CAR/PDMS) for volatile capture in tea or baked goods .
    Validation : Cross-reference retention indices (e.g., 1194 in GC-MS) with literature .

Advanced: How can trigeminal nerve stimulation by this compound confound olfactory studies, and how is this mitigated?

Methodological Answer :
this compound activates both olfactory and trigeminal nerves at high concentrations, causing irritation. To isolate olfactory effects:

Dose-Response Calibration : Use subthreshold concentrations (e.g., <0.1 ppm) to avoid trigeminal activation .

Psychophysical Testing : Pair odorant presentation with irritation ratings. Exclude participants reporting nasal burning .
Contradictions : Some studies report trigeminal effects even at low doses. Validate via electrophysiological recordings (e.g., EEG) .

Basic: How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Q. Methodological Answer :

  • Validation via Replication : Reproduce measurements using differential scanning calorimetry (DSC) for melting point (reported: 2.99°C predicted vs. 133–134°C boiling point) .
  • Purity Assessment : Characterize via ¹H NMR (δ 2.1–2.3 ppm for methyl groups) and HPLC (>95% purity) .
    Note : Discrepancies may arise from polymorphic forms or impurities. Use recrystallization (hexane/ethyl acetate) for standardization .

Advanced: What role does this compound play in Maillard reaction systems, and how is its formation kinetics modeled?

Methodological Answer :
In Maillard reactions, this compound forms via Strecker degradation of amino acids (e.g., lysine) and reducing sugars. Key steps:

Precursor Interaction : React glucose with methylglyoxal and ammonia at 120°C for 2 hr .

Kinetic Modeling : Use Arrhenius equations to predict yield as a function of temperature (Ea ≈ 50 kJ/mol) .
Data Limitations : Competing pathways (e.g., pyrazine formation) require LC-MS/MS monitoring for accurate quantification .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to mild volatility (density: 0.96 g/mL at 25°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Toxicity Data : While low acute toxicity (LD₅₀ > 2000 mg/kg in rats), chronic exposure risks require ventilation and air monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.